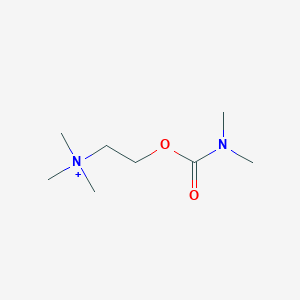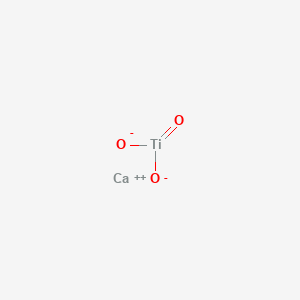
Phosphorane, trihydroxy-
Vue d'ensemble
Description
Phosphorane, trihydroxy-, chemically represented as H₃PO₃, is a diprotic acid, meaning it can donate two protons in an acid-base reaction. It is a white, crystalline solid at room temperature and is moderately soluble in water, forming a mildly acidic solution. Phosphorane, trihydroxy- is less common in nature compared to other phosphorus-containing compounds but plays a crucial role in various chemical and industrial processes .
Applications De Recherche Scientifique
Phosphorane, trihydroxy- has a wide range of applications in scientific research:
Chemistry: It is used as a reducing agent in various chemical analyses and synthesis processes.
Biology: Phosphorane, trihydroxy- and its derivatives are used in the study of plant metabolism and as fungicides to protect crops from diseases.
Medicine: It plays a role in the production of certain pharmaceutical drugs and is being researched for its potential therapeutic applications.
Industry: Phosphorane, trihydroxy- is used in the preparation of phosphites and phosphonates, which are important in plastic manufacturing, flame retardants, and water treatment
Mécanisme D'action
Safety and Hazards
Orientations Futures
There is a clear and pressing need to better manage our planet’s resources. Phosphorus is a crucial element for life, but the natural phosphorus cycle has been perturbed to such an extent that humanity faces two dovetailing problems: the dwindling supply of phosphate rock as a resource, and the overabundance of phosphate in water systems leading to eutrophication . Researchers have devised an alternative way to generate white phosphorus, a critical intermediate in the manufacture of phosphorus-containing products. Their approach, which uses electricity to speed up a key chemical reaction, could reduce the carbon emissions of the process by half or even more .
Méthodes De Préparation
Phosphorane, trihydroxy- can be prepared through several methods:
Reaction of White Phosphorus with Water: This method involves reacting white phosphorus (P₄) with water under controlled conditions.
Hydrolysis of Phosphorus Trichloride: Another common method is the hydrolysis of phosphorus trichloride (PCl₃) with water or steam.
On an industrial scale, the hydrolysis of phosphorus trichloride is the preferred method due to its efficiency and scalability .
Analyse Des Réactions Chimiques
Phosphorane, trihydroxy- undergoes various chemical reactions, including:
Oxidation: Phosphorane, trihydroxy- can be oxidized to phosphoric acid (H₃PO₄).
Reduction: It acts as a reducing agent and can reduce certain metallic ions in solution.
Disproportionation: When heated, phosphorous acid disproportionates to form phosphine (PH₃) and phosphoric acid.
Reaction with Bases: It reacts with bases like sodium hydroxide to form sodium phosphite and water.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions are phosphoric acid, phosphine, and various phosphite salts .
Comparaison Avec Des Composés Similaires
Phosphorane, trihydroxy- can be compared with other phosphorus-containing acids such as:
Phosphoric Acid (H₃PO₄): Unlike phosphorous acid, phosphoric acid is triprotic and can donate three protons. It is more commonly found in nature and has a broader range of applications.
Hypophosphorous Acid (H₃PO₂): This acid is monoprotic and has strong reducing properties, similar to phosphorous acid.
Phosphonic Acid (RPO₃H₂): Organic derivatives of phosphorous acid, these compounds have similar chemical properties but are used in different applications
Phosphorane, trihydroxy- is unique due to its diprotic nature and its specific applications in reducing reactions and industrial processes.
Propriétés
IUPAC Name |
phosphorous acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H3O3P/c1-4(2)3/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJMIONKXNSYLSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
OP(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H3O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7035511 | |
| Record name | Phosphorous acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7035511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
81.996 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Liquid; Pellets or Large Crystals, Solid | |
| Record name | Phosphorous acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phosphite | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001443 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
10294-56-1, 14901-63-4 | |
| Record name | Phosphorous acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10294-56-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphorous acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010294561 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphorous acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phosphorous acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7035511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phosphorous acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.590 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Phosphite | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001443 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Thiazolo[5,4-e][1,2]benzisothiazole, 2-amino-8-methyl-(7CI,8CI)](/img/structure/B77944.png)












![3-[[9,10-Dihydro-4-(methylamino)-9,10-dioxo-1-anthryl]aminopropyl]trimethylammonium methyl sulphate](/img/structure/B77972.png)
